6-(4-chlorophenyl)-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Descripción
6-(4-Chlorophenyl)-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound featuring a triazolothiadiazine core substituted with a 4-chlorophenyl group at the C-6 position and a furan-2-yl moiety at C-3. The 4-chlorophenyl group at C-6 is a critical pharmacophore, enhancing biological activity through improved lipophilicity and electronic effects, while the furan substituent at C-3 contributes to π-π interactions in target binding .
Propiedades
IUPAC Name |
6-(4-chlorophenyl)-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4OS/c15-10-5-3-9(4-6-10)11-8-21-14-17-16-13(19(14)18-11)12-2-1-7-20-12/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOHTUYOGXWONA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN2C(=NN=C2S1)C3=CC=CO3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzoyl hydrazine with furan-2-carbaldehyde to form an intermediate hydrazone. This intermediate then undergoes cyclization with thiocarbohydrazide in the presence of a suitable catalyst, such as acetic acid, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction parameters to ensure consistency and scalability.
Análisis De Reacciones Químicas
Reaction Optimization and Conditions
Variations in reaction parameters significantly impact efficiency:
| Parameter | Effect on Reaction Outcome | Optimal Value |
|---|---|---|
| Solvent | Polar aprotic solvents enhance cyclization | Ethanol/Ethyl acetate |
| Catalyst | Acidic catalysts (e.g., p-TsOH) improve dehydration | 10 mol% p-TsOH |
| Temperature | Higher temps reduce reaction time but risk decomposition | 75°C (reflux) |
| Substitution | Electron-withdrawing groups on aryl bromides increase reactivity | 4-Chloro substituent |
Structural Confirmation
The compound’s structure is validated through spectroscopic methods:
-
8.50 (s): Naphthyl proton (if applicable).
-
7.44–8.12 (m): Aromatic protons from 4-chlorophenyl.
-
9.23 (s): Pyrazole C5-H (if present in analogues).
-
4.50 (s): Thiadiazine SCH2 protons.
-
δ 167.6, 189.0: Carbonyl carbons (if ketones are intermediates).
-
δ 132.1, 134.3: Aromatic carbons.
-
m/z 436 (M+ for C24H16ClN4OS).
Stability and Reactivity Insights
-
Photoreactivity: The furan moiety may undergo [4+2] cycloaddition under UV light, though unreported for this compound.
-
Acid/Base Sensitivity: Stable in mild acidic conditions but degrades in strong bases due to thiadiazine ring opening .
Challenges and Limitations
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C14H9ClN4OS
- CAS Number : 183536-51-8
- IUPAC Name : 6-(4-chlorophenyl)-3-(2-furyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Pharmacological Applications
Research indicates that derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines exhibit a range of biological activities:
- Anticancer Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
- Enzyme Inhibition :
- Antiviral Activity :
Synthetic Approaches
The synthesis of 6-(4-chlorophenyl)-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can be achieved through several methodologies:
- Cyclocondensation Reactions :
- Acid-Catalyzed Cyclization :
Case Study 1: Anticancer Activity
A study conducted by researchers demonstrated that specific derivatives of the compound exhibited significant cytotoxicity against MCF-7 cells while maintaining low toxicity towards non-cancerous MCF-10A cells. This selectivity highlights the potential for developing targeted cancer therapies based on this scaffold .
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial properties of various triazolo-thiadiazine derivatives, it was found that certain compounds effectively inhibited growth against resistant strains of bacteria and fungi. This suggests their potential utility in treating infections caused by multi-drug resistant organisms .
Mecanismo De Acción
The mechanism of action of 6-(4-chlorophenyl)-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of microbial cell membranes. In the context of anticancer activity, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparación Con Compuestos Similares
Anticancer Activity
Key Insights :
- The 4-chlorophenyl group at C-6 is a common feature in active anticancer derivatives, enhancing cytotoxicity .
- The furan substituent in the target compound may offer distinct binding modes compared to bulkier groups (e.g., trimethoxyphenyl in 5a) or adamantyl derivatives.
Antibacterial and Antifungal Activity
Key Insights :
- Derivatives with electron-withdrawing groups (e.g., methylsulfonyl) at C-3 exhibit potent antibacterial activity, suggesting the furan group in the target compound may require optimization for similar efficacy .
Enzyme Inhibition and Selectivity
Key Insights :
- Substituents at C-3 significantly influence enzyme selectivity. The furan group in the target compound may lack the steric or electronic features required for potent PDE4 or STAT3 inhibition compared to dimethoxyphenyl or pyrazole derivatives .
Key Insights :
- The triazolothiadiazine core is typically synthesized via cyclocondensation of 4-amino-3-mercaptotriazoles with electrophiles (e.g., phenacyl bromides) .
- Bulky substituents (e.g., adamantyl) require specialized reagents but improve pharmacokinetic properties .
Actividad Biológica
6-(4-chlorophenyl)-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties and mechanisms of action associated with this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound's IUPAC name is 6-(4-chlorophenyl)-3-(2-furyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. Its molecular formula is with a molecular weight of approximately 304.76 g/mol. The structure features a triazole ring fused with a thiadiazine moiety, which is known for conferring various biological activities.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of the triazolo-thiadiazine scaffold exhibit potent antimicrobial properties. For instance, compounds derived from this scaffold have shown efficacy against a range of bacterial strains and fungi. The mechanism typically involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
| Activity | Target Organisms | Mechanism |
|---|---|---|
| Antibacterial | Escherichia coli, Staphylococcus aureus | Inhibition of cell wall synthesis |
| Antifungal | Candida albicans, Aspergillus niger | Disruption of cell membrane |
Anticancer Potential
The anticancer activity of 6-(4-chlorophenyl)-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has been explored in various studies. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of proliferation signals.
Case Study:
A study involving human breast cancer cells (MCF-7) reported that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 12 µM). The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This inhibition leads to a decrease in prostaglandin synthesis, which is crucial for mediating inflammatory responses.
| Activity | Target Enzymes | Effect |
|---|---|---|
| Anti-inflammatory | COX-1 and COX-2 | Reduced prostaglandin levels |
The biological activities of 6-(4-chlorophenyl)-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can be attributed to several mechanisms:
- Enzyme Inhibition: The compound acts as an inhibitor for various enzymes involved in metabolic pathways associated with inflammation and cancer.
- Cell Cycle Arrest: It induces cell cycle arrest in cancer cells at the G0/G1 phase.
- Reactive Oxygen Species (ROS) Generation: The compound increases ROS levels in cells, which can lead to oxidative stress and subsequent apoptosis in tumor cells.
Q & A
Q. What are the established synthetic routes for 6-(4-chlorophenyl)-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine?
The compound is synthesized via cyclocondensation of 4-amino-5-mercapto-1,2,4-triazole derivatives with phenacyl bromides. For example, Karabasanagouda et al. (2006) reacted triazole-thiols with phenacyl bromides in ethanol under reflux, achieving yields of 75–82% after recrystallization . Advanced protocols may use sodium hydride in tetrahydrofuran for salt formation, followed by carboxylation with chloroacetic acid derivatives .
Q. What analytical methods are used to confirm the structural integrity of this triazolothiadiazine derivative?
Single-crystal X-ray diffraction is the gold standard for structural confirmation, as demonstrated in studies resolving non-planar triazolo-thiadiazine ring systems (dihedral angles ~10.5°) . Complementary techniques include -NMR (e.g., aromatic proton signals at δ 7.2–7.7 ppm) and ESI-MS for molecular ion validation .
Q. How are initial biological screening assays designed for this compound?
Antimicrobial activity is assessed via disk diffusion or broth microdilution against pathogens like Staphylococcus aureus and Escherichia coli . Anticancer potential is evaluated using the MTT assay on cell lines (e.g., MCF-7 breast cancer), with IC values calculated from dose-response curves .
Advanced Research Questions
Q. How do substituent modifications influence the biological activity of triazolothiadiazines?
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., 4-chlorophenyl at C-6) enhance anticancer activity by 30–40% compared to unsubstituted analogs . For PDE4 inhibition, methoxy and tetrahydrofuran-3-yloxy substituents on the phenyl ring improve selectivity (IC < 10 nM) .
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies in IC values may arise from assay conditions (e.g., serum concentration, incubation time). Orthogonal validation methods, such as apoptosis assays (Annexin V staining) or kinase profiling (e.g., GSK-3β inhibition ), can confirm mechanistic consistency. Purity checks via HPLC (>95%) are critical .
Q. What strategies optimize pharmacokinetic properties of this compound?
Salt formation (e.g., sodium or potassium salts) improves aqueous solubility by 5–10-fold . Prodrug approaches, such as esterification of carboxylic acid moieties, enhance oral bioavailability .
Q. How does computational modeling aid in designing selective inhibitors?
Molecular docking (e.g., with PDE4B or GSK-3β ATP-binding pockets) identifies key interactions, such as hydrogen bonds with Gln-443 (PDE4B) or hydrophobic contacts with Val-135 (GSK-3β) . Dynamics simulations (>100 ns) assess binding stability under physiological conditions .
Q. What methods validate isoform-specific inhibition (e.g., PDE4A vs. PDE4D)?
Isoform selectivity is tested using recombinant PDE4 subtypes (A, B, C, D) in cAMP hydrolysis assays. For example, compound 10 in Skoumbourdis et al. (2008) showed >100-fold selectivity for PDE4A over PDE4D .
Q. How are SAR studies structured to balance potency and toxicity?
Toxicity is minimized by replacing metabolically labile groups (e.g., methylthio with methoxy) and introducing fluorine atoms to reduce oxidative metabolism. Parallel screening in normal cell lines (e.g., HEK-293) ensures a therapeutic index >10 .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
